molecular formula C16H15N3 B10911817 1-[4-(2-phenyl-1H-imidazol-1-yl)phenyl]methanamine CAS No. 937598-81-7

1-[4-(2-phenyl-1H-imidazol-1-yl)phenyl]methanamine

Cat. No.: B10911817
CAS No.: 937598-81-7
M. Wt: 249.31 g/mol
InChI Key: KEUMKOMTMPIBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-phenyl-1H-imidazol-1-yl)phenyl]methanamine: is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of benzylamine with 2-phenylimidazole under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine derivatives back to amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry: In chemistry, [4-(2-phenyl-1H-imidazol-1-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows it to interact with biological macromolecules, making it a useful tool in drug discovery.

Medicine: In medicinal chemistry, [4-(2-phenyl-1H-imidazol-1-yl)phenyl]methanamine is investigated for its potential as a therapeutic agent. Its ability to bind to specific receptors or enzymes makes it a candidate for the development of new drugs.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(2-phenyl-1H-imidazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

    Imidazole: A simpler compound with a similar ring structure, used in various chemical and biological applications.

    Benzimidazole: Contains an additional benzene ring fused to the imidazole ring, known for its use in pharmaceuticals.

    Phenylimidazole: Similar to [4-(2-phenyl-1H-imidazol-1-yl)phenyl]methanamine but lacks the methanamine group.

Uniqueness: The uniqueness of [4-(2-phenyl-1H-imidazol-1-yl)phenyl]methanamine lies in its combination of the imidazole ring with phenyl groups and a methanamine moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

CAS No.

937598-81-7

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

[4-(2-phenylimidazol-1-yl)phenyl]methanamine

InChI

InChI=1S/C16H15N3/c17-12-13-6-8-15(9-7-13)19-11-10-18-16(19)14-4-2-1-3-5-14/h1-11H,12,17H2

InChI Key

KEUMKOMTMPIBOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2C3=CC=C(C=C3)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.